甲基 3-氟-4-(4-甲基-1-哌嗪基)苯甲酸酯

描述

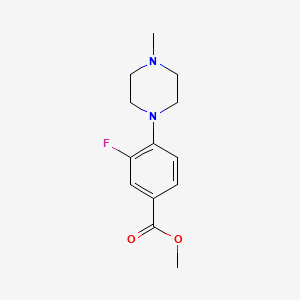

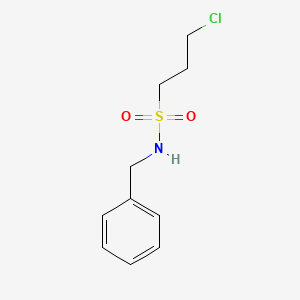

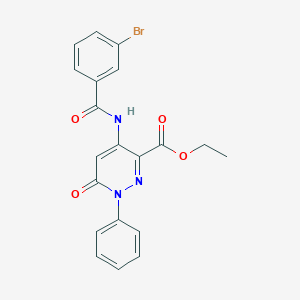

“Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate” is a chemical compound with the CAS Number: 948018-58-4. It has a molecular weight of 252.29 . The IUPAC name for this compound is methyl 3-fluoro-4-(4-methyl-1-piperazinyl)benzoate .

Molecular Structure Analysis

The InChI code for “Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate” is 1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate” has a molecular weight of 252.29 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.科学研究应用

发光特性和电子转移

对哌嗪取代的萘酰亚胺模型化合物(包括与 3-氟-4-(4-甲基-1-哌嗪基)苯甲酸甲酯结构相似的化合物)的研究在发光材料领域取得了重大发现。这些化合物表现出的荧光量子产率使其适合作为 pH 探针,因为它们对 pH 变化具有特征性荧光响应。对它们的发光特性和光诱导电子转移的研究为开发在传感、成像和电子设备中具有潜在应用的新材料提供了有价值的见解 (Gan et al., 2003)。

中枢神经系统药物

已经合成了一系列化合物,包括 3-苯基-2-哌嗪基-5H-1-苯并氮杂菲,并评估了它们的潜在抗精神病活性。这些研究为开发针对中枢神经系统的创新治疗药物奠定了基础。这些化合物的合成和药理学评估突出了它们作为抗精神病药物的潜力,为神经系统疾病的新疗法开发提供了一条有希望的途径 (Hino et al., 1988)。

抗菌活性

对新型噁嗪衍生物(如 DL-8280)的研究展示了对革兰氏阴性菌和革兰氏阳性菌的广谱抗菌活性。这些发现强调了此类化合物在开发新型抗菌剂中的潜力。对 DL-8280 及其对一系列细菌菌株的功效的研究强调了结构修饰在增强抗菌性能中的重要性 (Sato et al., 1982)。

受体结合和拮抗剂

基于 WAY 100635 的氟化衍生物开发和评估氟-18 标记的 5-HT1A 拮抗剂,证明了此类化合物在分子成像中的潜在应用。这项研究有助于理解受体动力学以及开发用于研究大脑功能和疾病的成像探针 (Lang et al., 1999)。

属性

IUPAC Name |

methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGNUBQJTMPFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2711824.png)

![1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2711837.png)

![3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2711839.png)

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide](/img/structure/B2711844.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711845.png)